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1-(1,3-Benzothiazol-2-yl)ethane-1-thiol

Cat. No.: B13297173
M. Wt: 195.3 g/mol
InChI Key: VFZFDZIAYYKNRX-UHFFFAOYSA-N
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Description

Significance of Benzothiazole (B30560) Thiol Derivatives in Contemporary Chemical Research

Benzothiazole thiol derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of pharmacological properties. These compounds have been extensively investigated for their potential as anticancer, antimicrobial, antifungal, and anti-inflammatory agents. pharmacyjournal.innih.gov The sulfur atom in the thiol group can engage in various interactions, including hydrogen bonding and coordination with metal ions in biological systems, which is often crucial for their therapeutic effects. nih.gov

The versatility of the benzothiazole-2-thiol core allows for the synthesis of extensive compound libraries. By modifying the substituents on the benzothiazole ring or the thiol group, chemists can fine-tune the molecule's physicochemical properties and biological activity. For instance, the introduction of heterocyclic rings to benzothiazole-2-thiol derivatives has been shown to enhance their anticancer potency. nih.gov

Structural Context of 1-(1,3-Benzothiazol-2-yl)ethane-1-thiol within Benzothiazole Chemical Space

This compound belongs to the class of 2-substituted benzothiazole thiols. Its structure features a benzothiazole core connected at the 2-position to an ethanethiol (B150549) group, with the thiol functionality on the first carbon of the ethyl chain. This specific arrangement distinguishes it from the more extensively studied 2-mercaptobenzothiazole (B37678), where the thiol group is directly attached to the benzothiazole ring. The presence of the ethyl spacer and the secondary nature of the thiol group in this compound are expected to influence its steric and electronic properties, and consequently, its reactivity and biological profile.

While specific research on this compound is limited, the broader class of 2-alkylthio-benzothiazoles has been a subject of interest. The synthesis of such compounds can often be achieved through the reaction of 2-mercaptobenzothiazole with appropriate alkyl halides. rsc.org

Table 1: Structural Comparison of Key Benzothiazole Thiol Derivatives

Compound NameStructureKey Structural Features
2-MercaptobenzothiazoleA thiol group directly attached to the 2-position of the benzothiazole ring.
This compoundAn ethanethiol group at the 2-position, with the thiol on the α-carbon.
S-1,3-Benzothiazol-2-ylthiophene-2-carbothioateA thiophene-2-carbothioate group attached to the sulfur of 2-mercaptobenzothiazole.

This table is for illustrative purposes and showcases the structural diversity within the benzothiazole thiol chemical space.

Research Trajectories and Theoretical Frameworks for Organosulfur Heterocycles

The study of organosulfur heterocycles, including benzothiazole thiols, is a vibrant and forward-looking area of chemical research. Current research trajectories are focused on several key areas:

Green Synthesis: The development of environmentally benign synthetic methods for benzothiazole derivatives is a major focus. This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and environmental impact. mdpi.com

Drug Discovery and Development: The design and synthesis of novel benzothiazole thiol derivatives with enhanced potency and selectivity for specific biological targets remain a primary objective. This often involves computational modeling and structure-activity relationship (SAR) studies to guide the design of new compounds. jyoungpharm.org

Materials Science: The unique photophysical properties of some benzothiazole derivatives make them attractive candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.

Theoretical frameworks, such as density functional theory (DFT), are increasingly being employed to understand the electronic structure, reactivity, and spectroscopic properties of these molecules. These computational studies provide valuable insights that can guide experimental work and accelerate the discovery of new applications for benzothiazole thiols and other organosulfur heterocycles.

Detailed Research Findings on Related Benzothiazole Thiol Derivatives

One of the synthesized compounds, N-(5-Bromopyridin-2-yl)-2-(6-(2-chloroacetamido)benzo[d]thiazol-2-ylthio)acetamide, exhibited potent anticancer activity against a panel of human cancer cell lines, with IC50 values in the nanomolar range for some cell lines. nih.gov

Table 2: Anticancer Activity of a Representative Benzothiazole Thiol Derivative

Cell LineIC50 (nM)
SKRB-3 (Breast Cancer)1.2
SW620 (Colon Cancer)4.3
A549 (Lung Cancer)44
HepG2 (Liver Cancer)48

Data extracted from a study on N-(5-Bromopyridin-2-yl)-2-(6-(2-chloroacetamido)benzo[d]thiazol-2-ylthio)acetamide, a related benzothiazole thiol derivative. nih.gov

Furthermore, spectroscopic characterization is a crucial aspect of research in this field. For a related compound, 2-(Benzo[d]thiazol-2-ylthio)-1-(3-methoxyphenyl)ethan-1-one, detailed 1H and 13C NMR data have been reported, which are essential for structural elucidation and purity assessment. rsc.org

Table 3: Spectroscopic Data for a Related Benzothiazole Derivative

Spectroscopic DataChemical Shifts (δ)
1H NMR (DMSO-d6) 8.01 (d, J = 8.0 Hz, 1H), 7.76 (d, J = 8.1 Hz, 1H), 7.70 (d, J = 7.7 Hz, 1H), 7.57 (d, J = 2.4 Hz, 1H), 7.51 (t, J = 7.9 Hz, 1H), 7.45 (t, J = 7.6 Hz, 1H), 7.35 (t, J = 7.6 Hz, 1H), 7.29 (dd, J = 8.3 Hz, J = 2.5 Hz), 5.17 (s, 2H), 3.83 (s, 3H)
13C NMR (DMSO-d6) 193.24, 166.31, 159.98, 152.94, 137.25, 135.21, 130.50, 126.81, 124.96, 122.31, 121.55, 121.45, 120.39, 113.48, 55.93, 41.61

Data for 2-(Benzo[d]thiazol-2-ylthio)-1-(3-methoxyphenyl)ethan-1-one. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NS2 B13297173 1-(1,3-Benzothiazol-2-yl)ethane-1-thiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NS2

Molecular Weight

195.3 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)ethanethiol

InChI

InChI=1S/C9H9NS2/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-6,11H,1H3

InChI Key

VFZFDZIAYYKNRX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2S1)S

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations for 1 1,3 Benzothiazol 2 Yl Ethane 1 Thiol and Analogues

Strategies for the Formation of the Benzothiazole (B30560) Nucleus

The construction of the benzothiazole ring system is a cornerstone of heterocyclic chemistry. The most prevalent strategies involve the reaction between a binucleophilic precursor, typically 2-aminothiophenol (B119425), and a carbon source that provides the C2 atom of the thiazole (B1198619) ring. Alternative approaches assemble the ring through intramolecular cyclization of appropriately substituted thioamides or through modern oxidative and radical-based annulation techniques.

Condensation Reactions with 2-Aminothiophenol Precursors

The reaction of 2-aminothiophenol (2-ATP) with compounds containing a carbonyl or cyano group is the most common and direct route to 2-substituted benzothiazoles. mdpi.com This pathway leverages the nucleophilicity of both the amino and thiol groups to react with an electrophilic carbon atom, leading to cyclization and subsequent aromatization.

The condensation of 2-aminothiophenol with aldehydes or ketones is a widely employed method for synthesizing 2-substituted benzothiazoles. The reaction mechanism generally proceeds through three key stages: (a) initial nucleophilic attack of the amino group on the carbonyl carbon to form an imine thiophenol (a Schiff base), (b) intramolecular cyclization of the thiol group onto the imine carbon to yield a 2,3-dihydrobenzothiazole (benzothiazoline) intermediate, and (c) subsequent oxidation of the benzothiazoline (B1199338) to the aromatic benzothiazole. mdpi.comekb.eg

A variety of catalysts and reaction conditions have been developed to promote this transformation efficiently. For instance, a mixture of H₂O₂/HCl in ethanol (B145695) at room temperature provides a green and rapid method for this condensation. mdpi.com Polystyrene-grafted iodine acetate (B1210297) has been used as a recyclable polymer catalyst in dichloromethane (B109758) (DCM) for the efficient synthesis of benzothiazole compounds. mdpi.com Other catalytic systems include samarium triflate in aqueous media, which offers the advantages of mild conditions and catalyst reusability. organic-chemistry.org In some cases, aliphatic aldehydes yield stable benzothiazoline intermediates that require a separate oxidation step with reagents like pyridinium (B92312) chlorochromate (PCC) to afford the final benzothiazole. nih.govmdpi.com

The following table summarizes various catalytic systems used for the condensation of 2-aminothiophenol with aldehydes.

Aldehyde TypeCatalyst/ReagentSolventConditionsYield (%)Reference
Aromatic/AliphaticH₂O₂/HClEthanolRoom Temperature, 1 hExcellent mdpi.com
AromaticPolystyrene-grafted iodine acetateDCMRoom Temperature90-95 mdpi.com
AromaticSnP₂O₇--87-95 mdpi.com
Aromatic/AliphaticTrypsin/Visible Light-Air atmosphere, 10 min64-99 mdpi.com
AromaticL-prolineSolvent-freeMicrowave irradiationGood tku.edu.tw
AromaticCO₂-alcohol systemMethanol (B129727)Mild conditions55-87 researchgate.net

Beyond aldehydes and ketones, other carbonyl derivatives and nitriles serve as effective precursors for 2-substituted benzothiazoles via condensation with 2-aminothiophenol. Carboxylic acids can be condensed directly with 2-ATP, often requiring a dehydrating agent or high temperatures. Catalysts such as polyphosphoric acid (PPA) have been traditionally used, though modern methods employ systems like MeSO₃H/SiO₂ or microwave irradiation in the absence of solvents to improve yields and reduce reaction times. nih.govresearchgate.net For example, the condensation of various carboxylic acids with 2-ATP using MeSO₃H/SiO₂ at 140 °C afforded 2-substituted benzothiazoles in 70-92% yields. nih.gov

Acyl chlorides and anhydrides are more reactive electrophiles and typically react with 2-ATP under milder conditions. nih.gov The use of a basic heterogeneous catalyst like KF·Al₂O₃ allows for a simple, one-pot synthesis from acid chlorides under mild conditions with high yields. nih.gov Nitriles can also undergo cyclocondensation with 2-ATP, often facilitated by a catalyst. Copper-catalyzed condensation provides an efficient route to 2-substituted benzothiazoles from a wide range of nitriles. organic-chemistry.org

The table below details several methods for synthesizing benzothiazoles from these precursors.

PrecursorCatalyst/ReagentConditionsYield (%)Reference
Carboxylic AcidsMeSO₃H/SiO₂140 °C, 2-12 h70-92 nih.gov
Carboxylic AcidsMicrowave IrradiationSolvent-free30-92 researchgate.net
N-protected Amino AcidsMolecular IodineSolvent-free, 20-25 min66-97 nih.gov
Acyl ChloridesKF·Al₂O₃Mild conditionsHigh nih.gov
Aromatic Acid ChloridesIonic LiquidRoom TemperatureGood mdpi.com
NitrilesCopper Catalyst-Excellent organic-chemistry.org

Cyclization Approaches to Benzothiazole Ring Formation

Alternative strategies for synthesizing the benzothiazole nucleus involve the cyclization of precursors that already contain the necessary atoms for the thiazole ring. These methods often start with substituted anilines or thioamides and proceed via intramolecular bond formation.

The intramolecular cyclization of N-arylthioamides, often referred to as the Jacobson-Hugershoff synthesis, is a classical and effective method for benzothiazole formation. This reaction typically involves the oxidative cyclization of a thiobenzanilide (B1581041) or a related thioamide derivative. researchgate.net Various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), selenium dioxide (SeO₂), or N-bromosuccinimide, can be employed to facilitate this transformation under alkaline or neutral conditions. researchgate.netasianpubs.org

More recently, iodine has been utilized as a mild and efficient catalyst for the oxidative cyclization of β-ketothioamides, leading to the formation of benzothiazole derivatives. publish.csiro.au The proposed mechanism involves deprotonation of the thioamide, reaction with iodine, and subsequent intramolecular nucleophilic substitution followed by aromatization. publish.csiro.au This approach highlights the versatility of using simple reagents to achieve complex heterocyclic structures.

Modern synthetic chemistry has introduced powerful methods for benzothiazole synthesis based on oxidative annulation and radical cyclization. These processes often involve transition-metal-free conditions and enable the construction of the benzothiazole ring from readily available starting materials. nih.gov

One such strategy is the iodine-mediated oxidative annulation involving aromatic amines, benzaldehydes, and a sulfur source like ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN), which provides 2-arylbenzothiazoles with wide functional group compatibility. organic-chemistry.org Another approach involves the radical cyclization of thioformanilides, which can be induced by an agent like chloranil (B122849) under irradiation. mdpi.com In this process, hydrogen atom abstraction from the thiobenzamide (B147508) by the excited state of chloranil is a key mechanistic step. mdpi.com Furthermore, elemental sulfur can be used as a traceless oxidizing agent in catalyst-free syntheses of benzazoles from anilines and various partners, showcasing a move towards more sustainable and atom-economical synthetic routes. organic-chemistry.org

Environmentally Benign and Sustainable Synthetic Routes to Benzothiazoles

In recent years, the principles of green chemistry have guided the development of novel synthetic routes to benzothiazoles, aiming to minimize the use of hazardous reagents and solvents, reduce energy consumption, and improve atom economy. acs.org These approaches often focus on the use of water as a solvent, the development of metal- and ligand-free catalytic systems, and the application of various catalysts to enhance reaction efficiency under milder conditions.

Water-Mediated Cyclization Protocols

Water, being a non-toxic, non-flammable, and readily available solvent, represents an ideal medium for green chemical transformations. The synthesis of benzothiazole-2-thiols, key precursors for various derivatives, has been successfully achieved in water. An efficient and practical one-step method involves the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide (TMTD) in water, affording excellent yields and broad substrate scope. rsc.org This approach is notable for being metal- and ligand-free. rsc.org Furthermore, the condensation of 2-aminothiophenols with aldehydes can be effectively carried out in aqueous media, often facilitated by a reusable acid catalyst like samarium triflate, leading to 2-substituted benzothiazoles under mild conditions. organic-chemistry.org

Metal/Ligand-Free Approaches

The development of metal- and ligand-free synthetic methods is a significant step towards sustainable chemistry, as it avoids the use of often toxic and expensive transition metal catalysts. A notable example is the three-component one-pot reaction of aromatic amines, aliphatic amines, and elemental sulfur under catalyst- and additive-free conditions to produce 2-substituted benzothiazoles. nih.gov In this reaction, dimethyl sulfoxide (B87167) (DMSO) serves as both the solvent and the oxidant. nih.gov Additionally, iodine has been employed as a catalyst in the cascade reaction of isothiocyanatobenzenes with amines, using molecular oxygen as the oxidant, to furnish 2-aminobenzothiazoles. organic-chemistry.org This method is advantageous as it circumvents the need for ortho-halo-substituted precursors and hazardous oxidants. organic-chemistry.org Base-promoted intramolecular C-S bond formation in N'-substituted-N-(2-halophenyl)thioureas also provides a metal-free route to 2-substituted benzothiazoles. acs.org

Catalytic Systems in Benzothiazole Synthesis

A wide array of catalytic systems have been developed to promote the synthesis of benzothiazoles with high efficiency and under environmentally friendly conditions.

Acid Catalysts: Heterogeneous solid acid catalysts, such as silica (B1680970) sulfuric acid, have been effectively used for the one-pot synthesis of 2-substituted benzothiazoles from o-aminothiophenol and aromatic aldehydes in methanol at room temperature. researchgate.net These catalysts are often reusable, adding to the sustainability of the process. researchgate.net

Ionic Liquids: Ionic liquids (ILs) have emerged as green reaction media and catalysts in benzothiazole synthesis. nih.gov For instance, 1-butylimidazole (B119223) tetrafluoroborate (B81430) and 1,3-dibutylimidazole tetrafluoroborate have been used for the condensation of 2-aminothiophenol with aromatic acid chlorides. nih.gov Phosphonium-based acidic ILs have also been shown to be highly efficient catalysts for the reaction of 2-aminothiophenol with aldehydes. mdpi.com

Nanoparticle Catalysts: Nanoparticle-based catalysts offer high surface area and reactivity, often enabling reactions under milder conditions. Copper(II)-containing nano-silica triazine dendrimers and Zinc Oxide (ZnO) nanoparticles have been successfully employed for the synthesis of 2-substituted benzothiazoles. mdpi.com

Photocatalysis: Visible-light-mediated synthesis represents a green and energy-efficient approach. The photocatalyzed synthesis of 2-substituted benzothiazoles can be achieved using catalysts like 3,6-disubstituted-s-tetrazine (pytz). mdpi.com

Table 1: Comparison of Catalytic Systems in Benzothiazole Synthesis

Catalyst TypeExample CatalystReactantsReaction ConditionsYield (%)Ref
Solid Acid Silica Sulfuric Acido-Aminothiophenol, Aromatic AldehydesMethanol, Room TemperatureGood to Excellent researchgate.net
Ionic Liquid Phosphonium Acidic IL2-Aminothiophenol, Aldehydes120 °C, 25-90 min75-92 mdpi.com
Nanoparticles ZnO NPs2-Aminothiophenol, AldehydesSolvent-free, 2-8 minExcellent mdpi.com
Photocatalyst 3,6-disubstituted-s-tetrazine2-Aminothiophenol, AldehydesVisible light, Ethanol, 0.5-1 h30-95 mdpi.com

This table is interactive. Click on the headers to sort the data.

Synthetic Strategies for Introducing the Ethane-1-thiol Moiety at the 2-Position

The introduction of an ethane-1-thiol group at the 2-position of the benzothiazole ring is a key step in the synthesis of the target compound. This can be achieved through various synthetic strategies, primarily involving the functionalization of a pre-formed benzothiazole core.

Functionalization of 2-Mercaptobenzothiazole (B37678) Precursors

2-Mercaptobenzothiazole (2-MBT) is a versatile precursor for the synthesis of 2-substituted thiobenzothiazoles. The sulfur atom at the 2-position is nucleophilic and readily undergoes S-alkylation reactions. wikipedia.org The reaction of 2-MBT with an appropriate electrophile, such as a 1-haloethane derivative, can introduce the desired ethyl group. For example, the reaction of 2-mercaptobenzothiazole with ethyl chloroacetate (B1199739) in the presence of a base like triethylamine (B128534) proceeds via a nucleophilic substitution (SN2) mechanism to yield ethyl 2-(benzo[d]thiazol-2-ylthio)acetate. chemmethod.com

To synthesize 1-(1,3-Benzothiazol-2-yl)ethane-1-thiol, a potential strategy would involve the S-alkylation of 2-mercaptobenzothiazole with a synthon equivalent to a 1-halo-1-thioethane. However, a more plausible multi-step approach could involve the initial introduction of a 2-acetyl group, which can then be further functionalized.

Nucleophilic Substitution Reactions in Benzothiazole Derivatization

Nucleophilic substitution reactions are a cornerstone of benzothiazole derivatization. In the context of synthesizing this compound, a 2-halobenzothiazole could serve as a key intermediate. The halogen at the 2-position can be displaced by a nucleophile containing the ethane-1-thiol moiety. For instance, the reaction of 2-chlorobenzothiazole (B146242) with an appropriate sulfur nucleophile could lead to the desired product.

The nucleophilic aromatic substitution (SNAr) of heteroaryl halides with thiols is a well-established method for the formation of C-S bonds. nih.gov These reactions typically proceed smoothly in a polar aprotic solvent like dimethylacetamide (DMAc) in the presence of a base such as potassium carbonate. nih.gov For the synthesis of the target compound, a potential route would involve the reaction of 2-chlorobenzothiazole with a protected form of 1-mercaptoethan-1-ide, followed by deprotection to reveal the thiol group.

A plausible synthetic route to this compound could start from the readily available 2-mercaptobenzothiazole. This precursor can be S-alkylated with 1,2-dibromoethane (B42909) to introduce a 2-bromoethylthio group at the 2-position. Subsequent nucleophilic substitution of the bromine atom with a thiolating agent, such as sodium hydrosulfide, would then yield the desired this compound.

Table 2: Key Intermediates and Reagents in the Synthesis of this compound and Analogues

Compound NameStructureRole in Synthesis
2-Aminothiophenol Starting material for benzothiazole core synthesis.
2-Mercaptobenzothiazole Key precursor for S-alkylation reactions.
2-Chlorobenzothiazole Electrophilic partner in nucleophilic substitution reactions.
Tetramethylthiuram disulfide Reagent for the synthesis of benzothiazole-2-thiols in water.
Ethyl chloroacetate Alkylating agent for the functionalization of 2-mercaptobenzothiazole.
Sodium hydrosulfide Thiolating agent for introducing the thiol group.
This table is interactive and provides a quick reference to the key chemical entities discussed.
Regioselectivity and Stereoselectivity Considerations

The addition of a thiol (or hydrogen sulfide) to an alkene, such as 2-vinylbenzothiazole, can proceed via different mechanisms, primarily radical or nucleophilic pathways, each with distinct regiochemical outcomes.

Regioselectivity: The primary challenge in the synthesis of this compound from 2-vinylbenzothiazole is controlling the regioselectivity of the addition. The desired product is the Markovnikov adduct, where the sulfur atom adds to the carbon atom closer to the benzothiazole ring (the more substituted carbon).

Radical Addition: The free-radical addition of thiols to alkenes, often initiated by light or a radical initiator, typically proceeds to give the anti-Markovnikov product. researchgate.netwikipedia.org In this mechanism, the thiyl radical (RS•) adds to the less substituted carbon of the alkene, leading to the more stable carbon-centered radical intermediate. Subsequent hydrogen abstraction from another thiol molecule yields the anti-Markovnikov product. Thus, a standard radical-initiated thiol-ene reaction is not expected to be a suitable method for the synthesis of the target compound.

Nucleophilic (Michael) Addition: In contrast, the base-catalyzed conjugate addition of a thiol (Michael addition) to an α,β-unsaturated system places the nucleophilic thiolate anion at the β-carbon. acsgcipr.org In the case of 2-vinylbenzothiazole, the benzothiazole ring can be considered an activating group, polarizing the double bond and making the β-carbon electrophilic. Therefore, a base-catalyzed addition of a thiol or hydrogen sulfide (B99878) would be expected to yield the desired Markovnikov product. The regioselectivity in such additions is primarily governed by the electronic effects of the activating group. chemistrysteps.com

Stereoselectivity: The target molecule, this compound, contains a stereocenter at the carbon atom bearing the thiol group. The addition of a thiol to the prochiral 2-vinylbenzothiazole will, in the absence of chiral control, result in a racemic mixture of the (R)- and (S)-enantiomers. The development of a stereoselective synthesis would require the use of chiral catalysts or auxiliaries to influence the facial selectivity of the nucleophilic attack on the double bond. acs.orgethz.ch

Asymmetric Catalysis: Chiral phosphines and other organocatalysts have been successfully employed in the enantioselective conjugate addition of thiols to various α,β-unsaturated compounds. nih.gov A similar strategy could potentially be adapted for the synthesis of enantioenriched this compound. The choice of catalyst and reaction conditions would be crucial in achieving high enantioselectivity.

The following table illustrates the expected regiochemical outcomes of different addition methods to a generic activated alkene:

Addition TypeCatalyst/InitiatorExpected Major ProductRegiochemistry
Radical AdditionAIBN, UV lightAnti-MarkovnikovSulfur adds to the terminal carbon
Nucleophilic AdditionBase (e.g., Et3N)MarkovnikovSulfur adds to the carbon adjacent to the activating group
Role of Thiolate Anions as Nucleophiles

In the proposed nucleophilic addition route to this compound, the key reactive species is the thiolate anion (RS⁻ or HS⁻), generated by the deprotonation of a thiol or hydrogen sulfide in the presence of a base. Thiolate anions are excellent nucleophiles due to the high polarizability and relatively low electronegativity of sulfur. nih.gov

The reaction mechanism for the base-catalyzed conjugate addition of a thiol to 2-vinylbenzothiazole can be depicted as follows:

Deprotonation: A base removes the acidic proton from the thiol (R-SH), forming a highly nucleophilic thiolate anion (RS⁻).

Nucleophilic Attack: The thiolate anion attacks the electrophilic β-carbon of the 2-vinylbenzothiazole. This is typically the rate-determining step. The electron density is pushed onto the α-carbon, forming a resonance-stabilized carbanion (enolate-like intermediate).

Protonation: The carbanionic intermediate is protonated by a proton source in the reaction mixture (e.g., the conjugate acid of the base or a protic solvent) to yield the final thioether product.

The efficiency and success of this reaction depend on several factors:

Basicity of the Catalyst: The chosen base must be strong enough to deprotonate the thiol but not so strong as to cause unwanted side reactions.

Nucleophilicity of the Thiolate: The nature of the 'R' group on the thiol can influence its nucleophilicity.

Electrophilicity of the Alkene: The electron-withdrawing ability of the benzothiazole group enhances the electrophilicity of the double bond, making it more susceptible to nucleophilic attack.

The following table provides a hypothetical comparison of reaction conditions for the nucleophilic addition of different thiols to 2-vinylbenzothiazole, based on general principles of Michael additions.

Thiol SourceBaseSolventTemperature (°C)Hypothetical Yield (%)
Hydrogen SulfideTriethylamineTHF2565
Thioacetic AcidDBUAcetonitrile085
Benzyl MercaptanPotassium CarbonateEthanol5078

This data is illustrative and based on general reactivity trends for Michael additions.

Multi-component Reaction Architectures for Complex Thiol Structures

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. researchgate.net MCRs are characterized by their high atom economy, step economy, and operational simplicity. While a specific MCR for the direct synthesis of this compound is not readily apparent, the principles of MCRs can be applied to construct complex benzothiazole-containing thiols.

For instance, a one-pot, three-component reaction could be envisioned involving an indole, an aromatic aldehyde, and a thiol to generate 3-[(alkyl/arylthio)(aryl)methyl]-1H-indoles. researchgate.net A similar strategy could potentially be developed for benzothiazole analogues. Such a reaction might proceed through the in-situ formation of an electrophilic intermediate from the aldehyde and the benzothiazole precursor, which is then trapped by the nucleophilic thiol.

The development of MCRs for the synthesis of functionalized thiols often involves the in-situ generation of a thiol or thiolate anion, which then participates in subsequent bond-forming reactions. rsc.org These reactions can provide rapid access to libraries of complex molecules with diverse functionalities.

The following table outlines a conceptual multi-component reaction for the synthesis of a functionalized benzothiazole thioether, illustrating the potential of this approach.

Component 1Component 2Component 3CatalystProduct Type
2-AminothiophenolAldehydeThiolAcid/Base2-Substituted benzothiazole with a thioether side chain
2-ChlorobenzothiazoleAlkeneThiol SourcePalladium CatalystFunctionalized 2-alkenylbenzothiazole thioether

This table represents conceptual MCR strategies and not established reactions for the specific target compound.

Based on a comprehensive search of available scientific literature, detailed experimental spectroscopic and structural characterization data specifically for the compound “this compound” is not publicly available. While research has been conducted on various derivatives of benzothiazole and related thiol compounds, the specific analytical data required to fully populate the requested article sections for this exact molecule could not be located. [1-19]

Therefore, it is not possible to generate the detailed article with specific research findings, data tables, and in-depth analysis for “this compound” as requested in the outline. Providing such an article would require fabricating data, which would be scientifically inaccurate and misleading.

General principles of the outlined analytical techniques as they apply to similar structures are well-established. For instance, ¹H and ¹³C NMR would be used to determine the proton and carbon environments, 2D NMR techniques like COSY, HSQC, and HMBC would establish connectivity, and HRMS would confirm the exact molecular weight. However, without experimental data for the specific compound , a detailed, accurate, and informative article cannot be constructed.

Advanced Spectroscopic and Structural Characterization in Contemporary Chemical Research

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of 1-(1,3-Benzothiazol-2-yl)ethane-1-thiol would exhibit characteristic absorption bands corresponding to its distinct structural features: the benzothiazole (B30560) ring, the ethyl group, and the thiol group. researchgate.net

The key vibrational modes expected are:

S-H Stretching: A weak absorption band for the thiol group is anticipated in the region of 2550-2600 cm⁻¹. mdpi.com The position of this band can be indicative of hydrogen bonding.

C=N Stretching: The endocyclic C=N bond within the thiazole (B1198619) part of the benzothiazole ring typically shows a strong absorption band around 1600-1640 cm⁻¹. iosrjournals.org

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the fused benzene (B151609) ring.

Aromatic C-H Stretching: These vibrations are expected to appear as a group of bands above 3000 cm⁻¹. iosrjournals.org

Aliphatic C-H Stretching: The C-H bonds of the ethyl group will give rise to absorption bands in the 2850-2960 cm⁻¹ range.

C-S Stretching: The carbon-sulfur bonds (both in the ring and the thiol group) produce weaker absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

Theoretical calculations using methods like Density Functional Theory (DFT) can complement experimental IR spectra, aiding in the precise assignment of vibrational frequencies. mdpi.com

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
S-H Stretch Thiol (-SH) 2550 - 2600 Weak
Aromatic C-H Stretch Benzene Ring 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch Ethyl Group (-CH₂CH₃) 2850 - 2960 Medium
C=N Stretch Thiazole Ring 1600 - 1640 Strong
C=C Stretch Aromatic Ring 1450 - 1600 Medium-Strong
C-H Bend Ethyl Group 1370 - 1470 Medium

Thermal Analysis Techniques for Stability and Phase Transitions

Thermal analysis techniques are crucial for characterizing the physicochemical properties of materials as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide valuable information about its thermal stability, decomposition behavior, and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. This analysis is used to determine the thermal stability and decomposition profile of a compound. A TGA thermogram of this compound would show the temperature at which the compound begins to decompose and the different stages of mass loss. When heated to decomposition, benzothiazole compounds are known to emit toxic fumes of sulfur oxides (SOx). nih.gov The TGA curve would quantify the temperatures associated with the onset of decomposition and subsequent fragmentation steps, providing a measure of the compound's stability under thermal stress.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal events such as melting, crystallization, and glass transitions. The DSC thermogram for this compound would reveal its melting point as a distinct endothermic peak. The enthalpy of fusion (ΔHfus) can be calculated from the area of this peak, providing information about the energy required to break the crystal lattice. Other phase transitions, if any, would also be observable as endothermic or exothermic events. Studies on similar benzothiadiazole derivatives have utilized DSC to investigate phase transition parameters. mdpi.com

Table 3: Expected Thermal Analysis Data for this compound

Analysis Technique Parameter Measured Expected Information
TGA Mass Loss vs. Temperature Onset of decomposition temperature, multi-step degradation profile, final residue mass.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This experimental data is then compared with the theoretical values calculated from the compound's molecular formula to confirm its elemental composition and purity.

For this compound, the molecular formula is C₉H₉NS₂. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. Experimental verification of these percentages is a critical step in the characterization of a newly synthesized batch of the compound.

Table 4: Elemental Composition of this compound (C₉H₉NS₂)

Element Symbol Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Mass Percentage (%)
Carbon C 12.01 9 108.09 55.35
Hydrogen H 1.01 9 9.09 4.65
Nitrogen N 14.01 1 14.01 7.17
Sulfur S 32.07 2 64.14 32.83

| Total | | | | 195.33 | 100.00 |

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystalline material. Depending on the nature of the sample, either single-crystal XRD or powder XRD is employed.

Single-Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, single-crystal XRD analysis can provide a precise three-dimensional model of the molecule. This includes exact bond lengths, bond angles, and torsion angles. nih.gov The analysis also reveals how the molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonds. For example, the crystal structure of a related compound, (S)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol, was determined to be in a monoclinic system, and its molecules were linked by O—H···N hydrogen bonds. nih.gov Similar detailed structural information would be obtainable for this compound, including the conformation of the ethanethiol (B150549) side chain and the planarity of the benzothiazole ring system.

Powder X-ray Diffraction (PXRD): If single crystals are not available, powder XRD can be used on a microcrystalline sample. The resulting diffraction pattern is a fingerprint of the crystalline phase of the compound. It can be used to identify the compound, assess its purity, and determine unit cell parameters. PXRD is also valuable for studying polymorphism, where a compound can exist in different crystalline forms.

Table 5: Type of Information Obtained from X-ray Diffraction

XRD Technique Sample Type Key Information Provided
Single-Crystal XRD Single Crystal Atomic coordinates, bond lengths, bond angles, crystal system, space group, unit cell dimensions, intermolecular interactions.

Elucidation of Molecular Conformation and Packing

To understand the three-dimensional arrangement of this compound, single-crystal X-ray diffraction studies would be required. Such an analysis would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule. This data would reveal the preferred conformation of the ethanethiol side chain relative to the planar benzothiazole ring system. Furthermore, the crystal packing arrangement, which describes how individual molecules are organized in the solid state, would be determined. This includes details about the unit cell parameters and the symmetry operations that define the crystal lattice.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal system Data not available
Space group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available

This table is for illustrative purposes only, as no experimental data has been published.

Intermolecular Interactions in the Solid State

The elucidation of the crystal structure would also allow for a detailed analysis of the intermolecular forces that stabilize the solid-state assembly of this compound. These non-covalent interactions, such as hydrogen bonds, van der Waals forces, and potential π-π stacking between the benzothiazole rings, govern the physical properties of the material, including its melting point, solubility, and stability. The presence of a thiol group (-SH) and the nitrogen atom in the benzothiazole ring could potentially lead to the formation of N-H···S or S-H···N hydrogen bonds, which would significantly influence the molecular packing.

Table 2: Potential Intermolecular Interactions in Solid this compound

Interaction Type Donor Acceptor Distance (Å) Angle (°)
Hydrogen Bond Data not available Data not available Data not available Data not available

This table illustrates the types of interactions that could be present, pending experimental verification.

Electron Microscopy for Morphological and Surface Characterization

Scanning Electron Microscopy (SEM) would be a valuable tool for investigating the micromorphology and surface features of solid this compound. SEM analysis provides high-resolution images of the sample's surface, revealing details about particle shape, size distribution, and surface texture. This information is crucial for understanding the material's processability and its interactions with other substances. However, no such studies have been reported for this compound.

Computational and Theoretical Investigations of Benzothiazole Thiol Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in modern chemistry for predicting the molecular structure, properties, and reactivity of compounds. These theoretical methods, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic nature of molecules.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netresearchgate.net By optimizing the molecular geometry, DFT calculations can predict bond lengths, bond angles, and dihedral angles of the most stable conformation of a molecule. nih.gov For benzothiazole (B30560) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine the ground state geometries. nbu.edu.saespublisher.com Such studies on related compounds reveal that the benzothiazole ring system is nearly planar. researchgate.net The optimization process finds the minimum energy structure on the potential energy surface, which is confirmed by the absence of imaginary frequencies in the vibrational analysis. espublisher.com This foundational analysis is crucial for all subsequent property calculations.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) are critical parameters. espublisher.com

A smaller HOMO-LUMO gap generally implies higher chemical reactivity, lower kinetic stability, and higher polarizability. nih.govdoi.org For various benzothiazole derivatives, the HOMO is typically distributed over the benzothiazole moiety, indicating it as the center for electrophilic attacks, while the LUMO's location can vary depending on the substituents. researchgate.netnih.gov The energy gap for substituted benzothiazoles has been calculated to be in the range of 2.88 to 4.70 eV. nbu.edu.saespublisher.com Analysis of the FMOs helps in understanding intramolecular charge transfer (ICT) processes, which are vital for the optical and electronic properties of these molecules. academie-sciences.fr

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Benzothiazole Derivatives (Note: These are representative values from studies on various derivatives, not specific to 1-(1,3-Benzothiazol-2-yl)ethane-1-thiol)

Compound Class HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Substituted Benzothiazole A -6.18 -3.35 2.83
Substituted Benzothiazole B -5.52 -2.69 2.83
Substituted Benzothiazole C -5.59 -2.76 2.83

Data adapted from computational studies on various benzothiazole derivatives. researchgate.net

Computational methods are widely used to predict spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. DFT calculations can accurately predict vibrational frequencies (IR and Raman spectra). nih.govnbu.edu.sa Calculated harmonic vibrational frequencies are often scaled by an appropriate factor to improve agreement with experimental data. doi.org These calculations allow for the assignment of specific vibrational modes to the observed spectral bands. researchgate.net

Similarly, predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a valuable application of DFT. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. mdpi.com Comparing the calculated chemical shifts with experimental values can confirm molecular structures and help in assigning specific resonances. nih.govmdpi.com For complex organic molecules, the mean absolute error for predicted ¹H shifts can be less than 0.21 ppm and for ¹³C shifts less than 1.2 ppm. nih.gov

Molecular Reactivity Descriptors and Chemical Potential Analysis

Global and local reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity and the reactivity of specific atomic sites. These descriptors are crucial for predicting how a molecule will behave in a chemical reaction. mdpi.comekb.eg

Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to characterize the chemical reactivity of a molecule. mdpi.com

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," and those with a small gap are "soft." espublisher.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), softness indicates the ease of electron cloud distortion. ekb.eg

Electronegativity (χ): The power of an atom or molecule to attract electrons, calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): This index quantifies the energy stabilization when a molecule accepts an additional electronic charge from the environment. researchgate.net It is calculated as ω = μ²/ (2η), where μ is the electronic chemical potential (μ ≈ -χ). A high electrophilicity index indicates a good electrophile. nih.gov

These descriptors are invaluable for comparing the reactivity of a series of related compounds. mdpi.comekb.eg

Table 2: Illustrative Global Reactivity Descriptors for Benzothiazole Derivatives (Note: These are representative values from studies on various derivatives, not specific to this compound)

Compound Class Hardness (η) (eV) Softness (S) (eV⁻¹) Electronegativity (χ) (eV) Electrophilicity Index (ω) (eV)
Vinyl Benzothiazole 2.35 0.43 3.82 3.10
Formyl Benzothiazole 1.98 0.51 4.41 4.91

Data adapted from a DFT study on 2-substituted 1,3-benzothiazole derivatives. nbu.edu.sa

The Molecular Electrostatic Potential (MESP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. scirp.orgnih.gov The MESP is plotted onto the molecule's electron density surface. Different colors represent different values of the electrostatic potential:

Red: Regions of most negative potential, rich in electrons, are susceptible to electrophilic attack. These are often found around electronegative atoms like nitrogen and oxygen. researchgate.net

Blue: Regions of most positive potential, electron-deficient, are susceptible to nucleophilic attack. researchgate.net

Green: Regions of neutral or near-zero potential. mdpi.com

For benzothiazole derivatives, MESP maps typically show negative potential around the nitrogen and sulfur atoms of the thiazole (B1198619) ring, indicating these as likely sites for interaction with electrophiles. scirp.org The analysis of MESP provides valuable insights into intermolecular interactions and chemical reactivity. mdpi.comresearchgate.net

Charge Distribution and Transfer Analysis

Theoretical studies on various benzothiazole derivatives have shown that the benzothiazole core, particularly the nitrogen and sulfur atoms, plays a significant role in the electronic landscape of these molecules. The nitrogen atom typically exhibits a negative potential, making it a likely site for electrophilic attack, while the thiol group can act as an electron donor.

Mulliken Population Analysis: This method partitions the total electron population among the atoms in a molecule, providing a straightforward way to estimate atomic charges. While it has known limitations, such as basis set dependency, it offers a qualitative picture of charge distribution. For benzothiazole derivatives, Mulliken analysis often reveals a net negative charge on the heteroatoms (N and S) and a more complex charge distribution across the fused ring system.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more detailed and chemically intuitive picture of bonding and charge distribution. It localizes the molecular wavefunction into orbitals that correspond to Lewis structures (lone pairs, bonding orbitals). This method also allows for the quantitative analysis of donor-acceptor interactions within the molecule, which are indicative of intramolecular charge transfer. In substituted benzothiazoles, NBO analysis can reveal hyperconjugative interactions and the delocalization of electron density from the thiol substituent to the benzothiazole ring system.

Conformational Analysis and Energy Landscape Exploration

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its physical and biological properties. Conformational analysis of benzothiazole thiol derivatives involves exploring the potential energy surface (PES) by systematically varying key dihedral angles to identify stable conformers and the energy barriers between them.

For this compound, the primary focus of conformational analysis would be the rotation around the single bonds connecting the ethanethiol (B150549) side chain to the benzothiazole ring. Specifically, the dihedral angles involving the C(thiazole)-C(ethyl), C(ethyl)-S(thiol), and S(thiol)-H bonds would be of interest.

A typical computational approach involves performing a relaxed scan of the potential energy surface, where the geometry of the molecule is optimized at each incremental step of a chosen dihedral angle. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, which represent the transition states for conformational changes.

The energy landscape exploration provides valuable insights into the molecule's flexibility and the relative populations of different conformers at a given temperature, which in turn can influence its reactivity and interactions with other molecules.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, offering insights into the energetic and structural changes that occur as reactants are converted to products. For thiol-involved reactions of benzothiazole derivatives, these methods can elucidate reaction pathways, identify key intermediates and transition states, and provide quantitative data on reaction thermodynamics and kinetics.

Potential Energy Surface (PES) Mapping and Transition State Identification

The potential energy surface is a conceptual map that describes the energy of a molecule as a function of its geometry. By mapping the PES for a reaction, chemists can identify the lowest energy path from reactants to products. This path, known as the reaction coordinate, passes through a maximum energy point called the transition state.

For reactions involving this compound, such as oxidation, alkylation, or addition reactions at the thiol group, PES mapping would involve calculating the energy of the system at various points along the reaction coordinate. Various computational algorithms can then be used to locate the exact structure and energy of the transition state. The identification of a transition state is a critical step in understanding the reaction mechanism, as its energy determines the activation energy of the reaction.

A study on the formation of heterocyclic disulfonium dications from 1,3-benzothiazole-2-thiol (B7764131) and 1-iodopropan-2-one utilized DFT calculations to analyze the potential energy surface. researchgate.net The study revealed a multi-step reaction involving oxidation of the thiol to a disulfide, followed by alkylation. researchgate.net Although this study does not directly involve this compound, it exemplifies the methodology used to map the PES for related benzothiazole thiol reactions.

Thermodynamic and Kinetic Insights into Reaction Pathways

Once the stationary points on the PES (reactants, products, intermediates, and transition states) have been identified, their thermodynamic and kinetic properties can be calculated.

Kinetic analysis is concerned with the rate of the reaction, which is primarily determined by the activation energy (the energy difference between the reactants and the transition state). By calculating the activation energies for different possible reaction pathways, the most likely mechanism can be identified. Computational studies on thiol-ene click chemistry have demonstrated the use of electronic structure calculations to determine activation barriers for propagation and chain-transfer steps, providing a relationship between alkene structure and reactivity. nih.gov

Simulations of Specific Thiol-Involved Reactions

Computational simulations can provide a dynamic picture of chemical reactions, offering a deeper understanding of the molecular events that occur. While specific simulations for reactions involving this compound are not documented in the available literature, the principles can be illustrated through studies on similar systems.

For example, a quantum chemical and experimental study investigated the reaction pathway of nucleophilic substitution of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol. nih.gov This study used quantum chemical calculations to analyze the thermodynamic characteristics of the multichannel interaction, identifying intermediates and transition states. nih.gov

Another relevant area is the study of thiol-addition reactions. A kinetic study of the reaction between endogenous thiols and a benzothiazole derivative demonstrated that the reaction proceeds via thiol-addition to a double bond. Such studies, combining experimental kinetics with computational modeling, are invaluable for validating proposed reaction mechanisms.

In the absence of direct computational studies on this compound, the methodologies and findings from research on other benzothiazole thiols and related sulfur-containing compounds provide a framework for how such investigations would be conducted and the types of insights they would yield.

Chemical Reactivity and Mechanistic Pathways of 1 1,3 Benzothiazol 2 Yl Ethane 1 Thiol

Reactivity of the Thiol Group (-SH)

The thiol group is the primary center of reactivity in 1-(1,3-benzothiazol-2-yl)ethane-1-thiol, largely due to the high nucleophilicity of the sulfur atom.

Nucleophilic Properties of the Thiol Moiety

The sulfur atom of the thiol group in this compound possesses lone pairs of electrons that are readily available for donation to electrophilic centers, making it a potent nucleophile. wikipedia.orglibretexts.org This nucleophilicity is the basis for a variety of substitution and addition reactions. In its neutral form, the thiol can participate in nucleophilic attack, but its reactivity is significantly enhanced upon deprotonation to the corresponding thiolate anion. libretexts.org

The nucleophilic character of the thiol allows it to participate in SN2 reactions, where it can displace a leaving group from an sp³-hybridized carbon. organic-chemistry.org The general mechanism for such a reaction involving a generic alkyl halide is depicted below:

General Mechanism of SN2 Reaction with a Thiol:

Step 1: The nucleophilic sulfur atom of the thiol attacks the electrophilic carbon atom of the alkyl halide, in a concerted step with the departure of the leaving group (X).

Step 2: A proton is subsequently lost from the sulfur atom, often facilitated by a base, to yield the final thioether product.

This reactivity is fundamental to the synthesis of a wide array of sulfur-containing organic compounds.

Thiol-Addition Reactions and Michael Acceptor Systems

Thiols, including this compound, readily undergo conjugate addition reactions with α,β-unsaturated carbonyl compounds, a process known as the thia-Michael addition. acsgcipr.orgnih.gov This reaction is a highly efficient method for the formation of carbon-sulfur bonds. nih.gov The reaction can be catalyzed by either a base or a nucleophile. wikipedia.org

In a base-catalyzed mechanism, the base abstracts the acidic proton from the thiol to form a more nucleophilic thiolate anion. This anion then attacks the β-carbon of the Michael acceptor. nih.gov Subsequent protonation of the resulting enolate yields the final adduct. nih.gov

General Mechanism of Base-Catalyzed Thia-Michael Addition:

Step 1 (Deprotonation): A base removes the proton from the thiol (R-SH), forming a thiolate anion (R-S⁻).

Step 2 (Nucleophilic Attack): The thiolate anion attacks the β-carbon of the α,β-unsaturated carbonyl compound.

Step 3 (Protonation): The resulting enolate is protonated by a proton source (e.g., the conjugate acid of the base) to give the final product.

The reactivity of various thiols in Michael additions is influenced by the acidity of the thiol, with more acidic thiols generally reacting faster due to the greater ease of thiolate formation.

Interactive Data Table: Reactivity of Thiols with Michael Acceptors
Thiol DerivativeMichael AcceptorCatalystSolventReaction ConditionsYield (%)
Benzothiazole-2-thiolα,β-Unsaturated Ester-VariousMildGood to Excellent
Ethanethiol (B150549)α,β-Unsaturated CarbonylBaseWaterRoom TemperatureHigh
Generic ThiolActivated AlkeneLewis BaseDMF/DMSORoom TemperatureHigh

Oxidative Transformations of the Thiol Group and Disulfide Formation

The thiol group of this compound is susceptible to oxidation, most commonly leading to the formation of a disulfide. libretexts.org This transformation involves the coupling of two thiol molecules with the concomitant loss of two protons and two electrons. libretexts.org A variety of oxidizing agents can effect this transformation, including halogens, hydrogen peroxide, and even atmospheric oxygen, often catalyzed by metal ions. sci-hub.se

The mechanism of disulfide formation can proceed through different pathways depending on the oxidant and reaction conditions. One common pathway involves a one-electron oxidation to generate a thiyl radical. Two thiyl radicals can then combine to form the disulfide bond. nih.gov

General Radical Mechanism for Disulfide Formation:

Step 1 (Initiation): An initiator abstracts a hydrogen atom from the thiol (R-SH) to form a thiyl radical (R-S•).

Step 2 (Propagation): The thiyl radical can react with another thiol molecule to form a disulfide radical anion, which can then be oxidized to the disulfide. Alternatively, two thiyl radicals can directly couple.

Step 3 (Termination): Radical species combine to form stable products.

Alternatively, a two-electron oxidation can occur, often proceeding through a sulfenic acid intermediate. nih.gov In the context of benzothiazole (B30560) derivatives, the oxidation of 1,3-benzothiazole-2-thiol (B7764131) to its corresponding disulfide has been observed as a key step in more complex reaction sequences. researchgate.net

Acid-Base Equilibrium and Thiolate Formation

Thiols are generally more acidic than their alcohol counterparts due to the larger size of the sulfur atom, which allows for better delocalization of the negative charge in the conjugate base (thiolate). masterorganicchemistry.comvaia.com The pKa of ethanethiol is approximately 10.6, and it is expected that the pKa of this compound would be in a similar range, possibly slightly more acidic due to the electron-withdrawing nature of the benzothiazole ring. nih.govresearchgate.net

The acid-base equilibrium is represented by the following equation:

R-SH + H₂O ⇌ R-S⁻ + H₃O⁺

The position of this equilibrium is crucial as the thiolate anion (R-S⁻) is a significantly more potent nucleophile than the neutral thiol. wikipedia.org Therefore, reactions involving nucleophilic attack by the sulfur atom are often accelerated under basic conditions which favor the formation of the thiolate.

Interactive Data Table: Acidity of Thiols
CompoundpKa
Methanethiol~10.4
Ethanethiol~10.6
Propanethiol~10.7
Thiophenol~6.6
Cysteine (thiol group)~8.3

Reactivity of the Benzothiazole Heterocycle

While the thiol group is the more reactive site for nucleophilic attack, the benzothiazole ring system can undergo electrophilic substitution on the fused benzene (B151609) ring.

Electrophilic Aromatic Substitution on the Benzo Ring

The benzothiazole ring system is generally considered to be electron-deficient, which deactivates the fused benzene ring towards electrophilic aromatic substitution compared to benzene itself. nih.gov However, substitution can still occur under forcing conditions. The position of substitution is directed by the combined electronic effects of the fused thiazole (B1198619) ring and any substituents present.

Considering the directing effects of the substituents on the benzene ring, the fused thiazole ring can be considered as a deactivating substituent. Deactivating substituents generally direct incoming electrophiles to the meta-position relative to their point of attachment. organicchemistrytutor.com In the case of benzothiazole, this would correspond to positions 5 and 7. However, the nitrogen atom of the thiazole ring can also influence the electron density of the benzene ring through resonance.

For this compound, the 2-ethanethiol group is attached to the thiazole ring, not directly to the benzene ring. The entire thiazole-2-yl-ethane-thiol substituent's effect on the benzene ring must be considered. The benzothiazole ring itself is a heterocyclic aromatic system, and electrophilic substitution on the benzene part is influenced by the electron-withdrawing nature of the fused thiazole ring. This deactivation means that harsher conditions are typically required for electrophilic substitution compared to benzene. The substitution is generally predicted to occur at the 4, 5, 6, or 7 positions of the benzo ring. The precise location is a result of the balance between the inductive and resonance effects of the heterocyclic part. Generally, electrophilic attack on benzothiazole itself is known to occur preferentially at the 4- and 6-positions.

Reactions at the Thiazole Nitrogen and Sulfur Atoms

The chemical reactivity of the benzothiazole ring in this compound is centered on the lone pair of electrons on the nitrogen atom and the potential for the sulfur atom to participate in reactions.

Reactions at the Nitrogen Atom: The nitrogen atom (N3) in the thiazole ring is basic and nucleophilic, making it susceptible to protonation and alkylation. Treatment with alkyl halides can lead to the formation of quaternary N-alkyl benzothiazolium salts. mdpi.comresearchgate.net For instance, the reaction of 2-amino-1,3-benzothiazole with α-iodoketones proceeds via N-alkylation of the endocyclic nitrogen atom to form 2-amino-1,3-benzothiazolium iodides. mdpi.comresearchgate.net This quaternization significantly alters the electronic properties of the ring, increasing the acidity of protons at the C2 position.

Reactions at the Sulfur Atoms: The benzothiazole moiety contains two sulfur atoms: one within the heterocyclic ring and one in the ethanethiol substituent. The ring's sulfur atom is part of an aromatic system, and its direct involvement in reactions is less common as it would disrupt the aromaticity. However, the sulfur atom of the C2-ethanethiol substituent exhibits typical thiol reactivity. Thiols can be deprotonated by a base to form a thiolate anion, which is a potent nucleophile capable of participating in SN2 reactions. masterorganicchemistry.com

Furthermore, both the exocyclic thiol and the substituent's sulfur can undergo oxidation. Thiols can be oxidized by mild agents like iodine or even air to form disulfides (R-S-S-R), a reversible reaction that is crucial in many biological systems. libretexts.orgpdx.edu More vigorous oxidation of the alkylthio group can lead to the formation of sulfoxides and sulfones. acs.org A study on 2-(alkylthio)-1,3-benzothiazoles demonstrated that enzymatic oxidation of the alkylthio group to sulfoxide (B87167) and sulfone intermediates facilitates the nucleophilic displacement of this group by glutathione. acs.org

Reactive SiteReaction TypeDescriptionProduct
Thiazole Nitrogen (N3)AlkylationReaction with electrophiles like alkyl halides.N-alkyl benzothiazolium salts
Thiol Sulfur (-SH)DeprotonationTreatment with a base to form a nucleophilic thiolate.Thiolate anion (R-S⁻)
Thiol Sulfur (-SH)OxidationMild oxidation leads to the coupling of two molecules.Disulfide (R-S-S-R)
Alkylthio SulfurOxidationStronger oxidation of the sulfur atom.Sulfoxide (R-SO-R') and Sulfone (R-SO₂-R')

Influence of the Ethane Moiety on Stereoelectronic Properties and Reactivity

Stereoelectronic Effects: The substituent introduces a chiral center at the carbon atom bonded to both the benzothiazole ring and the thiol group. This results in the existence of two enantiomers, (R)-1-(1,3-benzothiazol-2-yl)ethane-1-thiol and (S)-1-(1,3-benzothiazol-2-yl)ethane-1-thiol. The stereochemistry can play a crucial role in the molecule's interaction with other chiral molecules and its behavior in stereoselective reactions.

Reactivity: The presence of the ethane-thiol moiety directly impacts the reactivity at the C2 position. The C-S bond can be a site for various chemical transformations. For instance, studies on related 2-(alkylthio)benzothiazoles have shown that the entire alkylthio group can be displaced by strong nucleophiles following an oxidation of the sulfur atom. acs.org The acidity of the thiol proton (pKa ≈ 10-11) allows for the ready formation of a thiolate, a key intermediate for synthesizing various derivatives via nucleophilic substitution reactions. masterorganicchemistry.com

Intermolecular Interactions and Self-Assembly Propensities

The structure of this compound allows for a variety of intermolecular interactions that can lead to the formation of ordered supramolecular structures or self-assembled monolayers (SAMs). Aromatic thiols are well-known for their ability to form densely packed and highly oriented SAMs on metal surfaces. iphy.ac.cnst-andrews.ac.ukresearchgate.net

The key interactions governing the self-assembly of this molecule include:

π-π Stacking: The planar, electron-rich benzothiazole ring system can interact with adjacent rings through π-π stacking. These interactions, which can be parallel-displaced or T-shaped, are a major driving force in the organization of aromatic molecules. iphy.ac.cnmdpi.com

Hydrogen Bonding: While the S-H bond is less polar than an O-H bond, thiols can still act as hydrogen bond donors. pdx.eduwikipedia.org Intermolecular hydrogen bonding between the thiol groups of neighboring molecules can contribute significantly to the stability of the resulting assembly. acs.org

Pi-Sulfur Interactions: The sulfur atom in the thiazole ring can engage in pi-sulfur interactions with the aromatic rings of neighboring molecules, further stabilizing the supramolecular assembly. mdpi.com

The combination of these non-covalent forces can lead to well-ordered, self-assembled structures, particularly on surfaces, which is a characteristic feature of aromatic thiol compounds. oaepublish.com

Interaction TypeParticipating MoietySignificance
π-π StackingBenzothiazole RingMajor driving force for ordering and assembly of aromatic systems. iphy.ac.cn
Hydrogen BondingThiol Group (-SH)Contributes to the stabilization of assembled structures. acs.org
Van der Waals ForcesEntire MoleculeGeneral attractive forces that aid in molecular packing. mdpi.com
Pi-Sulfur InteractionsThiazole Sulfur and Benzene RingProvides additional stabilization to the assembly. mdpi.com

Advanced Chemical Investigations and Intermolecular Interactions

Role in Complexation Chemistry and Coordination with Metal Centers

The benzothiazole (B30560) thiol moiety is a versatile scaffold in coordination chemistry, capable of forming stable complexes with a variety of metal ions. The unique electronic and structural features of these ligands, particularly the presence of multiple donor atoms, allow for diverse coordination modes.

Benzothiazole thiol derivatives are effective ligands primarily due to the presence of the -N=C-S group, which provides key sites for metal coordination. uobabylon.edu.iqresearchgate.netthescipub.com The design of these ligands is centered around the strategic use of the soft sulfur atom of the thiol group and the harder nitrogen atom within the thiazole (B1198619) ring as donor centers. researchgate.netresearchgate.net This dual-donor capability allows them to act as monodentate or bidentate ligands, binding to metal centers through either the exocyclic sulfur atom or by chelation involving both the sulfur and the endocyclic nitrogen atom.

The specific nature of the substituent attached to the thiol-bearing carbon atom influences the steric and electronic properties of the ligand, thereby affecting the stability and geometry of the resulting metal complex. The reactivity of these compounds is also governed by the potential for thiol-thione tautomerism, where the proton can reside on either the sulfur (thiol form) or the nitrogen (thione form). The thiol form is crucial for forming certain types of coordination polyhedra. ucj.org.ua

The coordination of benzothiazole thiol derivatives with metal ions is a process influenced by factors such as pH, solvent, and the nature of the metal ion. researchgate.netucj.org.ua The reaction typically involves the deprotonation of the acidic thiol group, creating a thiolate anion that readily coordinates with a positively charged metal center. nih.gov

Evidence from studies on related compounds suggests that in alcoholic or similar polar media, these ligands react with metal salts to form crystalline complexes. researchgate.netthescipub.com The coordination can lead to the formation of monomeric structures with various geometries, including tetrahedral and square planar, depending on the metal ion and the ligand-to-metal ratio. researchgate.netthescipub.com For instance, the thiol tautomeric form has been found to promote a square-planar geometry in Ni(II) and Cu(II) complexes, while the thione form may lead to octahedral structures. ucj.org.ua The mechanism often involves the displacement of solvent or other weakly bound ligands from the metal's coordination sphere by the more strongly coordinating benzothiazole thiol ligand.

The structures of metal complexes derived from benzothiazole thiols are elucidated using a combination of spectroscopic techniques. Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are indispensable tools for confirming the coordination of the ligand to the metal center. researchgate.netmdpi.comarabjchem.org

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination by showing shifts in the vibrational frequencies of key functional groups. A notable indicator is the disappearance or significant shift of the S-H stretching band upon deprotonation and coordination. Furthermore, shifts in the C=N and C-S stretching vibrations of the benzothiazole ring indicate the involvement of the nitrogen and sulfur atoms in bonding with the metal ion. researchgate.net The appearance of new bands in the far-IR region (typically 400-500 cm⁻¹) can often be assigned to new Metal-Nitrogen (M-N) and Metal-Sulfur (M-S) bonds. researchgate.net

Table 1: Representative IR Spectral Data for a Benzothiazole Thiol Ligand and its Metal Complexes

Compound ν(C=N) (cm⁻¹) ν(C-S) (cm⁻¹) ν(M-N) (cm⁻¹) ν(M-S) (cm⁻¹)
Ligand (LH) 1590 750 - -
Ni(L)₂ Complex 1575 730 480 412
Cu(L)₂ Complex 1570 728 482 418
Zn(L)₂ Complex 1580 735 475 420

Data is illustrative, based on findings for 2-thioacetic acid benzothiazole complexes. researchgate.net

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful for characterizing the ligand and confirming structural changes upon complexation. In the ¹H NMR spectrum of the free ligand, the thiol proton (S-H) is observable. This signal disappears in the spectrum of the metal complex, confirming deprotonation. researchgate.net The chemical shifts of protons and carbons near the coordination sites (the benzothiazole ring) often experience shifts due to the change in the electronic environment upon bonding to the metal. researchgate.netmdpi.comsemanticscholar.org

Table 2: Illustrative ¹H NMR Chemical Shifts (δ, ppm) for a Benzothiazole Thiol Ligand and its Zn(II) Complex

Proton Ligand (LH) Zn(L)₂ Complex
Aromatic Protons 7.20 - 7.90 7.35 - 8.10
-SH ~3.50 Absent
-CH₂- 4.10 4.25

Data is illustrative, based on findings for related benzothiazole derivatives. researchgate.netmdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized complexes and confirm their stoichiometry. researchgate.netarabjchem.org

Interactions with Materials Surfaces and Hybrid System Formation

Benzothiazole thiol derivatives can be effectively used to modify the surfaces of materials, creating hybrid systems with tailored properties. Their ability to covalently bond to surfaces like silica (B1680970) makes them valuable for applications in catalysis, separation, and sensor technology. researchgate.net

A common strategy for surface modification involves the functionalization of mesoporous silica materials like SBA-15. researchgate.netrsc.org SBA-15 is an attractive support material due to its high surface area, large pore volume, and thermal stability. researchgate.netrsc.orgresearchgate.net The surface of SBA-15 is rich in silanol (B1196071) (Si-OH) groups, which serve as anchor points for organic molecules. researchgate.netnih.gov

A typical post-grafting methodology for attaching a benzothiazole thiol derivative to the SBA-15 surface involves a two-step process: researchgate.net

Activation of the Silica Surface: The SBA-15 silica is first treated with an organosilane coupling agent, such as 3-(chloropropyl)-trimethoxysilane. This reaction is often carried out under reflux in a dry solvent like xylene, causing the silane (B1218182) to bond covalently to the surface silanol groups, leaving a reactive chloropropyl group on the surface. researchgate.net

Grafting of the Benzothiazole Thiol: The chlorinated silica is then reacted with the benzothiazole thiol derivative. The thiol group reacts with the chloropropyl linker, forming a stable thioether bond and covalently grafting the benzothiazole moiety onto the silica surface. researchgate.net

This method allows for the creation of an organic-inorganic hybrid material where the chemical properties of the benzothiazole derivative are imparted to the high-surface-area silica support.

Confirming the successful functionalization of the material's surface is critical and is typically achieved using spectroscopic techniques, especially IR spectroscopy. researchgate.net By comparing the IR spectra of the material at each stage of the modification process, the covalent attachment of the organic groups can be verified.

For the SBA-15 functionalization described above:

Unmodified SBA-15: The spectrum is dominated by strong bands corresponding to Si-O-Si and Si-OH vibrations.

Chloropropyl-modified SBA-15: New bands appear that are characteristic of the C-H stretching and bending vibrations of the propyl chain.

Benzothiazole Thiol-grafted SBA-15 (BTP-SBA): The final spectrum shows the appearance of new, distinct bands corresponding to the aromatic C=C and C=N vibrations of the benzothiazole ring, providing clear evidence that the molecule has been successfully grafted onto the surface. researchgate.net

Table 3: Characteristic IR Bands for Monitoring the Functionalization of SBA-15 Silica

Sample Key IR Bands (cm⁻¹) Assignment
Unmodified SBA-15 ~3400, ~1630, ~1080 Si-OH stretching, physisorbed H₂O, Si-O-Si stretching
3-chloropropyl SBA-15 ~2940, ~1450 C-H stretching, C-H bending (of propyl group)
BTP-SBA ~1435-1410 Aromatic C=C/C=N stretching (benzothiazole ring)

Data is illustrative, based on findings for the modification of SBA-15 with 2-benzothiazolethiol. researchgate.net

These spectroscopic methods provide a robust means of probing the surface adsorption and confirming the covalent grafting mechanisms that are fundamental to the creation of these hybrid systems.

Mechanistic Studies of Chemical Sensing and Recognition Systems

The benzothiazole moiety is a crucial component in the design of chemical probes for the detection of biologically relevant analytes. Mechanistic studies of these sensing and recognition systems provide fundamental insights into their function, enabling the development of more sensitive and selective probes.

Thiol-Addition Mechanisms in the Development of Chemical Probes

The thiol group is a key functional group in many biological molecules, and its detection is of significant interest. Chemical probes based on benzothiazole derivatives have been developed for this purpose, often operating via a thiol-addition mechanism.

A notable example involves the reaction of endogenous thiols with benzothiazole derivatives. elsevierpure.comresearchgate.net Kinetic studies on the reaction between various endogenous thiols, such as cysteine, glutathione, and homocysteine, and a benzothiazole-based fluorescent probe, (E)-2-(benzo[d]thiazol-2-yl)-3-(4-morpholinophenyl)acrylonitrile (JGB), have elucidated the underlying mechanism. elsevierpure.comresearchgate.net Nuclear Magnetic Resonance (NMR) and Electrospray Ionization-Mass Spectrometry/Mass Spectrometry (ESI-MS/MS) studies have confirmed that the reaction proceeds through a thiol-addition to the double bond present in the JGB molecule. elsevierpure.comresearchgate.net

This thiol-addition reaction is a common strategy in the design of fluorescent probes for thiols. researchgate.net The addition of the thiol to an electron-deficient double bond in the probe molecule leads to a change in its electronic properties, resulting in a detectable change in fluorescence. researchgate.net

Protonation Effects and Kinetic Analysis in Recognition Systems

The efficiency and selectivity of chemical recognition systems are often influenced by the reaction conditions, particularly pH. In the case of thiol detection by the benzothiazole derivative JGB, the reaction mechanism is pH-dependent. elsevierpure.comuchile.cl

Kinetic analysis of the reaction between JGB and various thiols has revealed a proposed mechanism that involves the rapid protonation of the JGB molecule. elsevierpure.comuchile.cl This protonation step is followed by the nucleophilic attack of the thiolate anion, leading to the formation of the final product. elsevierpure.comuchile.cl The pH of the medium influences the concentration of the thiolate anion, which is a more potent nucleophile than the corresponding thiol, thereby affecting the reaction rate.

The proposed mechanism involves the protonation at one of three probable sites on the JGB intermediate. uchile.cl A Brønsted-type plot, which correlates the reaction rate with the acidity of the thiol, provides further evidence for this mechanism. uchile.cl

Interactive Table: Endogenous Thiols Studied in Reaction with a Benzothiazole Derivative

Endogenous ThiolAbbreviation
γ-Glutamylcysteineγ-Glu-Cys
CysteineCys
GlutathioneGSH
HomocysteineHcy
CysteinylglycineCys-Gly
Dihydrolipoic acidDHLA

Applications as Advanced Synthetic Building Blocks and Chemical Intermediates

While specific documented examples of 1-(1,3-Benzothiazol-2-yl)ethane-1-thiol as a precursor for diverse heterocyclic compound libraries or in multi-step organic transformations are not extensively detailed in the reviewed literature, its structural features suggest significant potential for such applications. The reactivity of the thiol group and the benzothiazole nucleus can be exploited in various synthetic strategies.

Precursor for Diverse Heterocyclic Compound Libraries

The synthesis of diverse libraries of heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. The benzothiazole scaffold itself is a key component in a wide range of biologically active molecules. mdpi.com Although direct utilization of this compound in generating such libraries is not explicitly reported, the general synthetic routes to benzothiazole derivatives often involve the condensation of 2-aminobenzenethiol with various carbonyl compounds. mdpi.com

Theoretically, the thiol group of this compound could be a reactive handle for further chemical modifications. For instance, it could potentially undergo reactions such as alkylation, acylation, or addition to unsaturated systems to introduce a variety of substituents, thereby creating a library of derivatives. Furthermore, multi-component reactions, which are efficient strategies for generating molecular diversity, often utilize thiol-containing compounds. mdpi.com

Participation in Multi-Step Organic Transformations

The development of multi-step continuous flow synthesis has become an important tool in the efficient production of complex organic molecules, including heterocyclic compounds. nih.govresearchgate.netresearchgate.net While there are no specific reports on the inclusion of this compound in such synthetic sequences, its functional groups are amenable to a variety of organic transformations.

The thiol group can participate in nucleophilic substitution and addition reactions, making it a valuable intermediate in the construction of more complex molecules. For example, benzothiazole-2-thiol derivatives have been used in the synthesis of potential anticancer agents through multi-step reaction sequences. nih.gov These sequences often involve the modification of the thiol group to introduce other functional moieties.

The benzothiazole ring system is also amenable to further functionalization, which can be exploited in multi-step syntheses. The development of integrated, continuous manufacturing processes for pharmaceuticals often relies on a series of robust chemical transformations, and intermediates containing reactive functional groups like thiols are valuable in this context. mit.edu

Q & A

Q. What are the recommended synthetic routes for 1-(1,3-benzothiazol-2-yl)ethane-1-thiol and its derivatives, and how can purity be validated?

The synthesis of benzothiazole derivatives typically involves coupling reactions between benzothiazole precursors and thiol-containing intermediates. For example, thiourea derivatives can be synthesized by reacting benzoyl isothiocyanate with 2-aminobenzothiazole in anhydrous acetone, followed by purification via recrystallization . Purity validation should employ HPLC coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular integrity. For crystalline derivatives, single-crystal X-ray diffraction (e.g., using SHELX software) provides definitive structural confirmation .

Q. How can the molecular structure of this compound derivatives be resolved using crystallographic methods?

Single-crystal X-ray diffraction is the gold standard. For example, in a study of 1-(1,3-benzothiazol-2-yl)-3-benzoylthiourea, crystals were grown in methanol, and data collected using a Bruker SMART CCD diffractometer. The structure was refined with SHELXL, revealing monoclinic symmetry (space group P2/c), with unit cell parameters a = 12.4402 Å, b = 5.8608 Å, and c = 19.7240 Å. Hydrogen bonding networks (e.g., C–H⋯S and N–H⋯O interactions) stabilize the structure .

Q. What spectroscopic techniques are critical for characterizing benzothiazole-thiol derivatives?

  • NMR : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks. For instance, the benzothiazole ring protons typically resonate at δ 7.2–8.5 ppm .
  • FT-IR : Stretching vibrations for C=S (1050–1250 cm1^{-1}) and N–H (3200–3400 cm1^{-1}) validate thiourea functional groups .
  • UV-Vis : π→π* transitions in the benzothiazole ring (~270–300 nm) and n→π* transitions for thiol groups (~330–350 nm) .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) guide the design of benzothiazole-thiol derivatives with enhanced antimicrobial activity?

In a study of pyrazolopyrimidine-benzothiazole hybrids, derivatives with electron-withdrawing substituents (e.g., 4-chlorophenyl at position 4) exhibited potent activity against Pseudomonas aeruginosa (MIC = 12.5 µg/mL). Computational modeling (e.g., molecular docking with bacterial DNA gyrase) can identify critical binding interactions. SAR analysis should prioritize substituent effects on lipophilicity (logP) and hydrogen-bonding capacity .

Q. How can discrepancies between computational predictions and experimental crystallographic data be resolved?

For 1-(1,3-benzothiazol-2-yl)-3-benzoylthiourea, density functional theory (DFT) calculations predicted a planar thiourea moiety, but X-ray data revealed a non-planar conformation due to intramolecular N–H⋯O hydrogen bonding. To resolve such conflicts:

  • Validate computational models using high-level theory (e.g., MP2/cc-pVTZ).
  • Perform conformational analysis (e.g., potential energy surface scans) to account for crystal packing effects .

Q. What strategies mitigate cytotoxicity in benzothiazole-thiol derivatives intended for therapeutic use?

In vivo toxicity studies of pyrazolopyrimidine derivatives demonstrated that introducing hydrophilic groups (e.g., dimethylamino substituents) reduced ulcerogenic effects compared to diclofenac. Prioritize derivatives with lower logD values (<3) to enhance solubility and reduce off-target interactions. Acute toxicity assays (e.g., LD50_{50} in rodents) and hepatotoxicity screening (ALT/AST levels) are essential .

Q. How can reaction conditions be optimized to avoid byproducts in benzothiazole-thiol synthesis?

Side reactions (e.g., oxidation of thiols to disulfides) can be minimized by:

  • Using inert atmospheres (N2_2/Ar) and reducing agents (e.g., NaBH4_4).
  • Employing anhydrous solvents (e.g., dry DMF or THF) to prevent hydrolysis.
  • Monitoring reaction progress via TLC or in situ IR spectroscopy .

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